molecular formula C17H16FeOS B14805039 (S)-(+)-(p-Toluenesulfinyl)ferrocene

(S)-(+)-(p-Toluenesulfinyl)ferrocene

Cat. No.: B14805039
M. Wt: 324.2 g/mol
InChI Key: KFNRZXKEEYTHTC-UTLKBRERSA-N
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Description

(S)-(+)-(p-Toluenesulfinyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where a central iron atom is sandwiched between two cyclopentadienyl rings. The this compound compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is crucial for its applications in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-(p-Toluenesulfinyl)ferrocene typically involves the reaction of ferrocene with p-toluenesulfinyl chloride in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

  • Ferrocene + p-Toluenesulfinyl Chloride → this compound
  • Base (e.g., triethylamine) is used to neutralize the hydrochloric acid formed during the reaction.

The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the compound. Additionally, industrial processes often employ more robust and scalable bases and solvents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-(p-Toluenesulfinyl)ferrocene undergoes various chemical reactions, including:

  • Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
  • Reduction: The sulfinyl group can be reduced to a sulfide.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
  • Substitution: Electrophiles like bromine (Br2) or acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) are employed.
Major Products:
  • Oxidation: Formation of ferrocenium ions.
  • Reduction: Conversion to the corresponding sulfide.
  • Substitution: Various substituted ferrocenes depending on the electrophile used.

Scientific Research Applications

(S)-(+)-(p-Toluenesulfinyl)ferrocene has a wide range of applications in scientific research:

  • Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
  • Biology: Investigated for its potential as a bioorganometallic compound with applications in drug design and delivery.
  • Medicine: Explored for its anticancer properties and as a component in the development of new pharmaceuticals.
  • Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(+)-(p-Toluenesulfinyl)ferrocene in asymmetric catalysis involves the coordination of the chiral ligand to a metal center, creating a chiral environment that influences the stereochemistry of the reaction. The sulfinyl group plays a crucial role in stabilizing the transition state and enhancing the selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds:

  • Ferrocene: The parent compound with no substituents.
  • Ferrocenium Ion: The oxidized form of ferrocene.
  • Acetylferrocene: A derivative with an acetyl group on the cyclopentadienyl ring.

Uniqueness: (S)-(+)-(p-Toluenesulfinyl)ferrocene is unique due to its chiral sulfinyl group, which imparts specific stereochemical properties that are not present in other ferrocene derivatives. This chirality makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C17H16FeOS

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/t14-;;/m0../s1

InChI Key

KFNRZXKEEYTHTC-UTLKBRERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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